molecular formula C23H27NO5 B12157953 1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

1-acetyl-6'-butyl-10'-methyl-8'H-spiro[piperidine-4,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione

Katalognummer: B12157953
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: UYGQHVDFHCAZGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a piperidine ring fused with a pyranochromene system, making it an interesting subject for chemical and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves multiple steps, typically starting with the formation of the piperidine ring followed by the construction of the pyranochromene system. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

1-Acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with enhanced biological or chemical properties.

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Compared to other spiro compounds, 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione stands out due to its unique combination of a piperidine ring and a pyranochromene system. Similar compounds include:

    Spiro[indoline-3,2’-pyrrolidine]: Known for its biological activity.

    Spiro[cyclohexane-1,2’-indole]: Studied for its chemical reactivity.

    Spiro[pyrrolidine-3,2’-oxindole]: Explored for its medicinal properties.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-acetyl-6’-butyl-10’-methyl-8’H-spiro[piperidine-4,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione.

Eigenschaften

Molekularformel

C23H27NO5

Molekulargewicht

397.5 g/mol

IUPAC-Name

1'-acetyl-6-butyl-10-methylspiro[3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4,8-dione

InChI

InChI=1S/C23H27NO5/c1-4-5-6-16-11-20(27)28-21-14(2)22-18(12-17(16)21)19(26)13-23(29-22)7-9-24(10-8-23)15(3)25/h11-12H,4-10,13H2,1-3H3

InChI-Schlüssel

UYGQHVDFHCAZGB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCN(CC4)C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.